2-Amino-3-methylamino-5-phenylpyridine
Description
Synthesis Analysis
The synthesis of 2-Amino-3-methylamino-5-phenylpyridine and its derivatives involves multiple chemical processes. For instance, the synthesis of 2-amino-5-phenylpyrimidines was described using a route that involved the synthesis of appropriate 5-phenylpyrimidine-2-thiols followed by various chemical transformations (Brown & England, 1971). Another study detailed the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group (Teague, 2008).
Molecular Structure Analysis
Research on the molecular structure of derivatives of 2-Amino-3-methylamino-5-phenylpyridine shows complex interactions. For instance, the crystal structures of derivatives of 2-amino-4-methylpyridine have been determined, showing stabilization by a combination of hydrogen bonds and layered arrangements (Bryndal et al., 2012).
Chemical Reactions and Properties
The chemical properties and reactions of 2-Amino-3-methylamino-5-phenylpyridine and its metabolites have been explored. Saris et al. (1995) studied the reactivity of a metabolite of this compound, showing its interaction with DNA and nucleosides, forming various adducts (Saris et al., 1995).
properties
IUPAC Name |
3-N-methyl-5-phenylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARKLLLBRWNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399551 | |
Record name | 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methylamino-5-phenylpyridine | |
CAS RN |
107351-81-5 | |
Record name | 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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